molecular formula C12H16N4 B2578066 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine CAS No. 933698-36-3

1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine

Cat. No.: B2578066
CAS No.: 933698-36-3
M. Wt: 216.288
InChI Key: JKXGKJVEEBYFMK-UHFFFAOYSA-N
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Description

1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine is a chemical compound with the molecular formula C12H16N4. It is characterized by the presence of a benzodiazole ring fused to a piperidine ring, with an amine group attached to the piperidine.

Preparation Methods

The synthesis of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.

    Attachment to Piperidine: The benzodiazole is then reacted with piperidine derivatives under specific conditions to form the desired compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-9-5-7-16(8-6-9)12-14-10-3-1-2-4-11(10)15-12/h1-4,9H,5-8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXGKJVEEBYFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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